![molecular formula C24H20S2 B3028244 2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene CAS No. 1781261-91-3](/img/structure/B3028244.png)
2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
説明
2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene, also known as this compound, is a useful research compound. Its molecular formula is C24H20S2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.10064299 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Field-Effect Transistors (OFETs)
A study investigated the synthesis and characterization of solution-processable [1]benzothieno[3,2-b]benzothiophene (BTBT) derivatives, including 2-(phenylethynyl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene, as active layers for OFETs. These compounds exhibited significant p-channel characteristics, with one derivative showing a high carrier mobility of ~0.03 cm²/Vs and an on/off ratio of ~10⁶, highlighting their potential in organic electronics (Ryu et al., 2023).
Synthesis of π-Conjugated Systems
Another research focused on constructing a unique thiophene-fused polycyclic π-conjugated system, 2-arylbenzo[4,5]thieno[2,3-d]thiazole, via a one-pot CuCl-mediated three-component reaction. This synthesis pathway is notable for its efficiency in producing complex polycyclic structures, which are valuable in the development of new organic semiconductors (Zhang et al., 2020).
Ladder-Type Heteroacenes
Ladder-type heteroacenes, incorporating both pyrrole and thiophene rings, were synthesized through a regioselective intramolecular electrophilic coupling reaction. These heteroacenes, such as dibenzo[b,b']thieno[2,3-f:5,4-f']-carbazoles, demonstrate unique optical and electrochemical properties, making them promising materials for electronic and photovoltaic applications (Gao et al., 2008).
Organic Semiconductor Materials
A convenient approach based on the Fiesselmann thiophene synthesis was employed to obtain a series of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes, which are of interest for further development into organic semiconductor materials. This methodology allows for the efficient construction of benzo[b]thieno[2,3-d]thiophene derivatives with various electron-withdrawing groups, expanding the toolbox for organic electronics designers (Irgashev et al., 2020).
作用機序
Target of Action
It is known that this compound is used in organic electronics , suggesting that its targets could be electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Mode of Action
The compound interacts with its targets by contributing to the electronic properties of the devices. It is known to have high charge mobility , which is crucial for the performance of electronic devices. The high charge mobility allows for efficient charge transport, which is essential for the functioning of OFETs and OLEDs .
Biochemical Pathways
Its synthesis involves chemical reactions, including the fiesselmann thiophene synthesis.
Result of Action
The use of 2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in electronic devices results in improved device performance. For instance, OFETs based on this compound have shown p-channel activity under ambient conditions, with hole mobility up to 0.057 cm²/Vs and a current on/off ratio exceeding 10^7 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to light and air , which means that it should be stored under inert gas to maintain its stability and efficacy. Furthermore, the performance of electronic devices using this compound can be affected by environmental conditions such as temperature and humidity.
生化学分析
Biochemical Properties
2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to bind with cytochrome P450 enzymes, altering their catalytic activity. Additionally, it interacts with proteins involved in cellular signaling pathways, such as kinases and phosphatases, modulating their function and impacting downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to activate the MAPK/ERK pathway, leading to increased cell proliferation and survival. Furthermore, it affects the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it inhibits the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, this compound can activate transcription factors, leading to changes in gene expression that promote cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of cellular signaling pathways, resulting in altered cellular functions over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance cellular functions such as proliferation and survival. At high doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can impact its overall bioavailability and efficacy in biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. In these compartments, the compound can interact with key biomolecules, modulating their activity and influencing cellular processes. Its localization is essential for its role in regulating gene expression and cellular metabolism .
特性
IUPAC Name |
7-butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20S2/c1-2-3-7-16-10-12-19-21(14-16)25-24-20-13-11-18(15-22(20)26-23(19)24)17-8-5-4-6-9-17/h4-6,8-15H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZNEZMYQGFNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


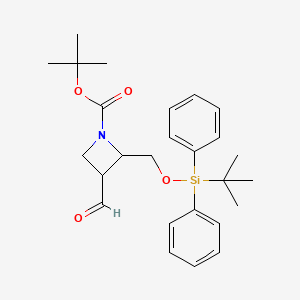
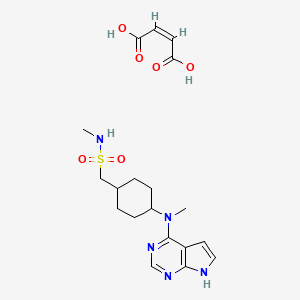
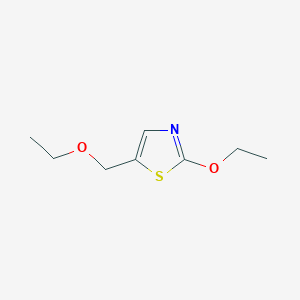
![potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B3028166.png)
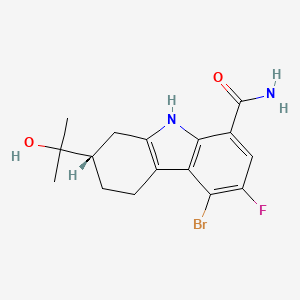
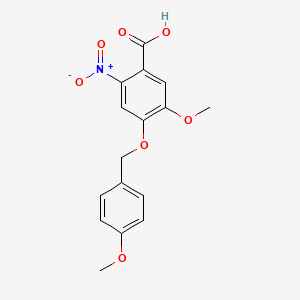
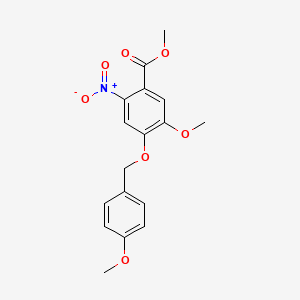
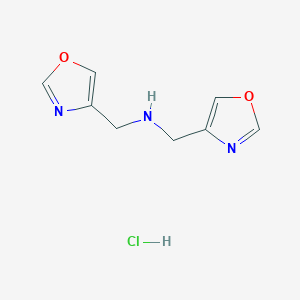
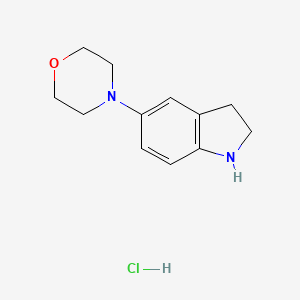
![Bis[6-(5,6-dihydrochelerythrinyl)]amine](/img/structure/B3028175.png)

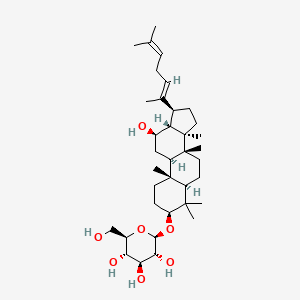
![Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B3028179.png)
![beta-D-Glucopyranoside 3-[(1Z)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl](/img/structure/B3028180.png)
